

Stability and storage conditions for 2-(Bromomethyl)-5-chloropyridine hydrobromide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloropyridine
hydrobromide

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An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-chloropyridine Hydrobromide

This document provides a comprehensive technical overview of the stability profile and optimal storage conditions for **2-(Bromomethyl)-5-chloropyridine hydrobromide** (CAS No. 1646152-49-9). As a highly reactive building block crucial in pharmaceutical synthesis and drug development, understanding its chemical liabilities is paramount for ensuring material integrity, experimental reproducibility, and the safety of laboratory personnel. This guide synthesizes data from safety data sheets, supplier recommendations, and fundamental chemical principles to provide actionable protocols and expert insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Inherent Reactivity

2-(Bromomethyl)-5-chloropyridine hydrobromide is a functionalized pyridine derivative designed for use as a synthetic intermediate. Its structure, featuring a reactive bromomethyl group, dictates its utility and its inherent instability. The hydrobromide salt form generally offers improved handling characteristics and stability over the corresponding free base.^[1]

The primary locus of reactivity is the bromomethyl group. The bromine atom is an excellent leaving group, and the adjacent pyridine ring stabilizes the resulting carbocation or transition

state, making the benzylic carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.

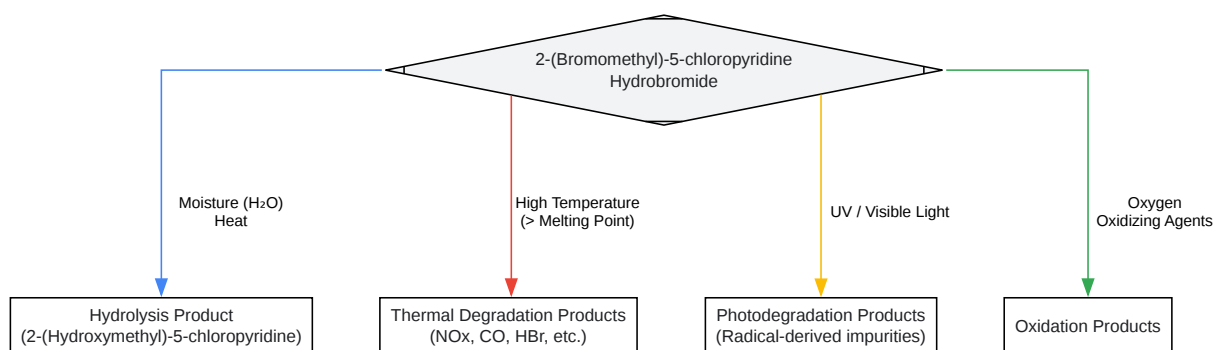
Property	Value	Reference
CAS Number	1646152-49-9	[2][3]
Molecular Formula	C ₆ H ₆ Br ₂ ClN	[3]
Molecular Weight	287.38 g/mol	[3][4]
Appearance	Beige to off-white solid/powder	[5]
Primary Hazards	Harmful if swallowed, Skin/Eye Damage	[2][6]

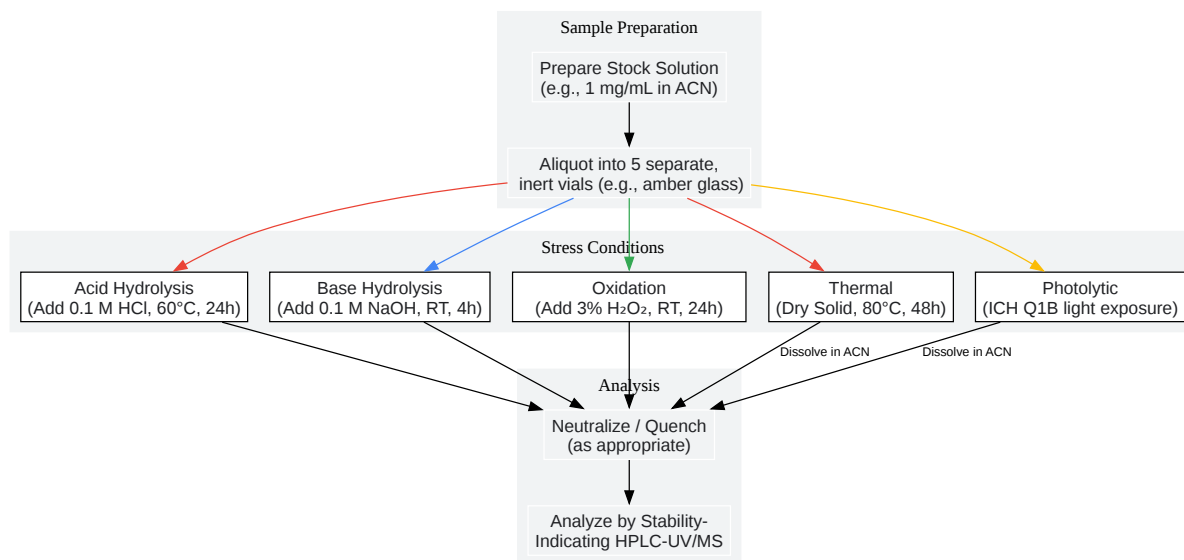
Primary Degradation Pathways: A Mechanistic View

The stability of **2-(Bromomethyl)-5-chloropyridine hydrobromide** is compromised by several environmental factors, each initiating a distinct degradation pathway. Understanding these mechanisms is essential for developing effective mitigation strategies through proper storage and handling. A related compound, 2-(bromomethyl)pyridine hydrobromide, is known to be sensitive to both heat and moisture[7], and general principles suggest similar liabilities for this analog.

- **Hydrolysis:** This is one of the most common degradation routes. In the presence of water or atmospheric moisture, the bromomethyl group can undergo nucleophilic substitution (via S_N1 or S_N2 mechanisms) to yield the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-chloropyridine, and hydrobromic acid. This process is often accelerated by elevated temperatures.
- **Thermal Decomposition:** As a heat-sensitive compound, elevated temperatures can induce decomposition.[7] This can involve complex reaction cascades, including the elimination of hydrogen bromide to form reactive intermediates or broader structural fragmentation, leading to the release of hazardous vapors such as nitrogen oxides (NO_x), carbon monoxide (CO), and hydrogen halides.[7]

- Photodegradation: Although specific data for this molecule is limited, related brominated and chlorinated pyridines are known to be sensitive to light.[8][9] High-energy UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a variety of secondary reactions, leading to impurities and discoloration.
- Oxidation: The pyridine ring and bromomethyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or atmospheric oxygen over long periods.[5]
- Incompatibility: The compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents, which can catalyze rapid decomposition.[7]





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